4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound with the molecular formula C16H11FN2O3. This compound is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules. It features a phthalazinone scaffold, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting 2-carboxybenzaldehyde with dimethyl phosphite in the presence of sodium methoxide and methanesulfonic acid.
Hydrazine Hydrate Reaction: The intermediate is then reacted with hydrazine hydrate in acetone, followed by neutralization with hydrochloric acid to form the phthalazinone core.
Coupling with 4-fluorobenzoyl Chloride: The phthalazinone core is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in anhydrous tetrahydrofuran to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzamides or phthalazinones.
Scientific Research Applications
4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the design of isocorydine derivatives with anticancer effects.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is primarily related to its role as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors work by inhibiting the enzyme poly (ADP-ribose) polymerase, which is involved in DNA repair. By inhibiting this enzyme, PARP inhibitors can induce cell death in cancer cells that rely on PARP for DNA repair .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications in cancer treatment.
Niraparib: A PARP inhibitor used for the treatment of ovarian cancer.
Uniqueness
4-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific structural features, such as the presence of a fluorine atom and a phthalazinone core. These features contribute to its potential as an intermediate in the synthesis of various biologically active compounds, particularly PARP inhibitors.
Properties
Molecular Formula |
C16H12FN3O2 |
---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
4-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12FN3O2/c17-11-7-5-10(6-8-11)15(21)18-9-14-12-3-1-2-4-13(12)16(22)20-19-14/h1-8H,9H2,(H,18,21)(H,20,22) |
InChI Key |
OAOOUTBNQFVGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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